1-Methyl-4-(pyridin-3-YL)piperazine
Overview
Description
1-Methyl-4-(pyridin-3-YL)piperazine is a heterocyclic organic compound that features a piperazine ring substituted with a methyl group and a pyridinyl group.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes . More research is needed to identify the specific targets of this compound.
Mode of Action
It is likely that the compound interacts with its targets, leading to changes in cellular processes
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways . More research is needed to determine the specific pathways affected by this compound.
Result of Action
Similar compounds have been found to have various effects at the molecular and cellular levels . More research is needed to describe the specific effects of this compound.
Action Environment
Factors such as temperature, pH, and presence of other compounds can potentially affect the action of this compound .
Biochemical Analysis
Biochemical Properties
1-Methyl-4-(pyridin-3-YL)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, influencing their structure and function .
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the signaling pathways involved in cell proliferation and apoptosis, leading to changes in cell growth and survival . Furthermore, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, thereby impacting the expression of specific genes . These effects on cellular metabolism can result in changes in the levels of metabolites and the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events that lead to various cellular responses . Additionally, this compound can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity . These interactions can also result in changes in gene expression, as the compound can influence the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under normal laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with changes in cellular function, such as alterations in cell growth and metabolism . These temporal effects are important considerations for in vitro and in vivo studies involving this compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . Additionally, high doses of this compound can result in toxic or adverse effects, such as cell death or tissue damage . These dosage-dependent effects are crucial for understanding the safety and efficacy of the compound in preclinical studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes . These enzymes play a key role in the oxidation and reduction of the compound, leading to the formation of various metabolites . The interaction of this compound with these enzymes can affect the overall metabolic flux and the levels of specific metabolites within the cell . Additionally, the compound may interact with cofactors and other molecules involved in metabolic processes, further influencing its metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . These molecules facilitate the movement of the compound across cell membranes and its localization within specific cellular compartments . The distribution of this compound can affect its efficacy and toxicity, as the compound needs to reach its target sites to exert its effects . Additionally, the interaction of the compound with transporters and binding proteins can influence its accumulation and clearance from the cell .
Subcellular Localization
The subcellular localization of this compound is an important factor that determines its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to influence gene expression . Alternatively, it may be targeted to the mitochondria, where it can affect cellular metabolism and energy production . The subcellular localization of this compound is therefore a key determinant of its biochemical and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-4-(pyridin-3-YL)piperazine can be synthesized through several methods. One common approach involves the reaction of 1-methylpiperazine with 3-chloropyridine under basic conditions . Another method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-(pyridin-3-YL)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, strong bases.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
1-Methyl-4-(pyridin-3-YL)piperazine has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, including its use in drug development for treating various diseases.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Comparison with Similar Compounds
- 1-Methyl-4-(4-pyridinyl)piperazine
- 1-Methyl-4-(2-pyridinyl)piperazine
- 1-Methyl-4-(4-piperidinyl)piperazine
Comparison: 1-Methyl-4-(pyridin-3-YL)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in medicinal chemistry and drug development .
Properties
IUPAC Name |
1-methyl-4-pyridin-3-ylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-12-5-7-13(8-6-12)10-3-2-4-11-9-10/h2-4,9H,5-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBWGDGHGYGHWKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30434839 | |
Record name | 1-methyl-4-pyridin-3-ylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30434839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
223794-26-1 | |
Record name | 1-methyl-4-pyridin-3-ylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30434839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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